molecular formula C19H16N2O2S B4936304 N-[2-oxo-1-(phenylamino)-2-(thiophen-2-yl)ethyl]benzamide

N-[2-oxo-1-(phenylamino)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B4936304
M. Wt: 336.4 g/mol
InChI Key: PZUBKFCRMFRKQC-UHFFFAOYSA-N
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Description

N-[2-oxo-1-(phenylamino)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with additional functional groups, including a phenylamino group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-1-(phenylamino)-2-(thiophen-2-yl)ethyl]benzamide typically involves the reaction of 2-((diphenylmethylene)amino)acetonitrile with (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one. This reaction is carried out using 33% sodium hydroxide in acetonitrile at 0°C for 30 minutes . The product is then isolated and characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-1-(phenylamino)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene ring and the benzamide core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-oxo-1-(phenylamino)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-[2-oxo-1-(phenylamino)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-oxo-1-(phenylamino)-2-(thiophen-2-yl)ethyl]benzamide is unique due to its combination of a benzamide core with a thiophene ring and a phenylamino group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-anilino-2-oxo-2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c22-17(16-12-7-13-24-16)18(20-15-10-5-2-6-11-15)21-19(23)14-8-3-1-4-9-14/h1-13,18,20H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUBKFCRMFRKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CS2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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